molecular formula C14H16F3N3O7P+ B12354755 [7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate

[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate

Cat. No.: B12354755
M. Wt: 426.26 g/mol
InChI Key: FHDTVLRRDVWORA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound has been studied for its potential neuroprotective effects and its ability to modulate synaptic transmission.

Preparation Methods

The synthesis of ZK200775 (hydrate) involves several steps, starting with the preparation of the core quinoxaline structure. The synthetic route typically includes the following steps:

    Formation of the quinoxaline core: This involves the condensation of an appropriate diamine with a diketone.

    Introduction of the morpholine group: This step involves the substitution of a halogenated quinoxaline intermediate with morpholine.

    Addition of the phosphonic acid group:

Chemical Reactions Analysis

ZK200775 (hydrate) undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ZK200775 (hydrate) has a wide range of scientific research applications:

Mechanism of Action

ZK200775 (hydrate) exerts its effects by selectively antagonizing AMPA and kainate receptors. This blockade prevents the binding of glutamate, the primary excitatory neurotransmitter in the brain, to these receptors. By inhibiting the activation of AMPA and kainate receptors, ZK200775 (hydrate) reduces excitatory synaptic transmission and can protect neurons from excitotoxicity . The molecular targets of ZK200775 (hydrate) include the AMPA and kainate receptor subunits, and the pathways involved are primarily related to glutamatergic neurotransmission.

Comparison with Similar Compounds

ZK200775 (hydrate) is unique in its high selectivity for AMPA and kainate receptors with minimal activity against NMDA receptors. Similar compounds include:

These compounds differ in their selectivity, potency, and pharmacokinetic profiles, making ZK200775 (hydrate) a valuable tool for specific research applications.

Properties

Molecular Formula

C14H16F3N3O7P+

Molecular Weight

426.26 g/mol

IUPAC Name

[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate

InChI

InChI=1S/C14H13F3N3O6P.H2O/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9;/h5-6H,1-4,7H2,(H-,23,24,25);1H2/p+1

InChI Key

FHDTVLRRDVWORA-UHFFFAOYSA-O

Canonical SMILES

C1COCCN1C2=CC3=[N+](C(=O)C(=O)N=C3C=C2C(F)(F)F)CP(=O)(O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.